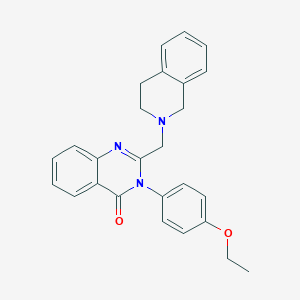![molecular formula C20H19Cl4N3O3 B289296 2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B289296.png)
2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DCVCB, and is a member of the benzamide family.
Aplicaciones Científicas De Investigación
DCVCB has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, DCVCB has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In cancer research, DCVCB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of DCVCB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DCVCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting the activity of HDACs, DCVCB can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DCVCB has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that DCVCB can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In animal studies, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DCVCB is that it has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a potential candidate for the development of targeted therapies. However, one of the limitations of DCVCB is that it can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are a number of future directions for research on DCVCB. One area of research is the development of new drugs based on the structure of DCVCB for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the elucidation of the mechanism of action of DCVCB, which could lead to the development of more effective treatments. Finally, further studies are needed to determine the safety and efficacy of DCVCB in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of DCVCB involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 2,4-dichloro-6-nitrophenol to form 2,4-dichloro-N-(2,4-dichloro-6-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using tin (II) chloride, and the resulting compound is reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxylic acid to form DCVCB.
Propiedades
Fórmula molecular |
C20H19Cl4N3O3 |
|---|---|
Peso molecular |
491.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2,4-dichloro-6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-12-1-2-14(16(23)10-12)19(29)25-18-15(9-13(22)11-17(18)24)20(30)27-5-3-26(4-6-27)7-8-28/h1-2,9-11,28H,3-8H2,(H,25,29) |
Clave InChI |
USZNDLXQTHJNIQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
SMILES canónico |
C1CN(CCN1CCO)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)